2-Thiomorpholinoacetic acid

Descripción

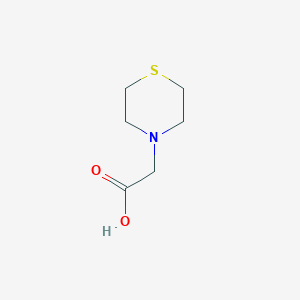

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-thiomorpholin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWRBDOBSINDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596464 | |

| Record name | (Thiomorpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-55-2 | |

| Record name | (Thiomorpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Thiomorpholinoacetic Acid and Its Derivatives

Strategic Approaches to the Synthesis of 2-Thiomorpholinoacetic Acid

The core synthesis of this compound is most strategically achieved through the N-alkylation of thiomorpholine (B91149) with a haloacetic acid derivative. This approach is favored for its straightforward nature and the ready availability of the starting materials.

Reaction Pathways and Mechanistic Considerations for Core Synthesis

The primary and most direct pathway for the synthesis of this compound involves the nucleophilic substitution reaction between thiomorpholine and a 2-haloacetic acid, such as bromoacetic acid or chloroacetic acid.

Reaction Pathway:

The reaction proceeds via a standard SN2 mechanism. The secondary amine of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid. This results in the displacement of the halide ion and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium (B1175870) salt, yielding the final product.

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of thiomorpholine attacks the α-carbon of the haloacetic acid.

Step 2: Transition State. A trigonal bipyramidal transition state is formed where the C-N bond is forming and the C-Halogen bond is breaking.

Step 3: Halide Departure and Proton Transfer. The halide ion departs, and a proton is removed from the nitrogen atom by a base, resulting in the formation of this compound.

A common choice for the haloacetic acid is bromoacetic acid, which is more reactive than chloroacetic acid, often leading to higher reaction rates. nih.govwikidot.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

| Parameter | Effect on Reaction | Optimized Conditions |

| Solvent | The choice of solvent can influence the solubility of reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile. | Dichloromethane (DCM), acetonitrile (B52724) (ACN), or dimethylformamide (DMF) are often effective. |

| Base | The base is crucial for neutralizing the acid byproduct and preventing the protonation of the starting amine, which would render it non-nucleophilic. | A non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is commonly used. An excess of the starting thiomorpholine can also act as the base. |

| Temperature | The reaction rate is temperature-dependent. Higher temperatures can increase the rate but may also lead to the formation of side products. | The reaction is typically run at room temperature or with gentle heating (40-60 °C) to ensure a controlled reaction rate and minimize impurities. |

| Stoichiometry | The molar ratio of the reactants can impact the extent of the reaction and the formation of byproducts. | A slight excess of the haloacetic acid may be used to ensure complete consumption of the thiomorpholine. |

Careful control of these parameters is essential for achieving a high-purity product with minimal need for extensive purification.

Synthesis of Chemically Modified this compound Analogs

The structural diversity of this compound can be expanded through various chemical modifications, leading to a wide range of analogs with potentially new properties.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for modification through esterification and amidation reactions.

Esterification:

Esters of this compound can be synthesized through several methods, with Fischer esterification being a common approach. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

| Esterification Method | Reagents and Conditions | Advantages |

| Fischer Esterification | Alcohol, catalytic H2SO4, heat | Simple, uses readily available reagents. |

| Alkylation with Alkyl Halides | Alkyl halide, base (e.g., K2CO3) | Mild conditions, suitable for a wide range of alkyl groups. |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. |

Amidation:

Amides are typically synthesized by activating the carboxylic acid followed by reaction with an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

| Amidation Method | Reagents and Conditions | Key Features |

| Carbodiimide Coupling | Amine, EDC or DCC, HOBt or HOAt | High yields, mild conditions, wide substrate scope. |

| Acid Chloride Formation | Thionyl chloride (SOCl2) or oxalyl chloride, followed by amine | Highly reactive intermediate, suitable for less reactive amines. |

| Thioacid/Azide Amidation | Conversion to a thioacid, followed by reaction with an azide | Can proceed under mild, biocompatible conditions. nih.gov |

N-Substitution and Ring Modification Strategies

Further diversification can be achieved by modifying the thiomorpholine ring itself, either through substitution at the nitrogen atom (if the starting material is not N-substituted) or by modifications to the ring structure. Since this compound already has a substituent on the nitrogen, further N-alkylation is not a primary route for this specific compound. However, for the synthesis of related derivatives, N-substitution is a key strategy. nih.gov

Ring modification strategies are more complex and can involve multi-step sequences. These are less common for simple analogs but can be employed for the synthesis of more complex, structurally novel derivatives.

Stereoselective Synthesis of Enantiopure Derivatives

While this compound itself is achiral, the synthesis of derivatives can introduce one or more stereocenters. For example, esterification with a chiral alcohol or amidation with a chiral amine would result in a diastereomeric mixture.

The stereoselective synthesis of enantiopure derivatives would require either the use of a chiral starting material or a chiral auxiliary/catalyst during the synthetic process. For instance, a stereoselective alkylation of a chiral thiomorpholine precursor could be envisioned. Alternatively, resolution of a racemic mixture of a chiral derivative using techniques such as chiral chromatography or diastereomeric salt formation can be employed to obtain the pure enantiomers. The development of stereoselective routes is crucial for applications where specific stereoisomers exhibit desired biological activity or material properties.

Utilization of this compound as a Synthetic Intermediate

The strategic incorporation of the thiomorpholine moiety, coupled with a reactive carboxylic acid function, positions this compound and its analogs as powerful tools in the arsenal (B13267) of synthetic chemists. Their ability to engage in a variety of chemical transformations enables the generation of diverse molecular scaffolds.

A notable application of a derivative of this compound is in the synthesis of densely functionalized coumarins, which are prevalent motifs in biologically active compounds. Specifically, 2-oxo-2-thiomorpholinoacetic acid has been employed in a metal-free carbamoylation/annulation cascade reaction with aryl alkynoates. This methodology facilitates the construction of carbamoylated coumarins, which are considered complex molecular architectures due to their multiple functional groups and fused ring system.

The reaction proceeds through a radical cascade process, highlighting the ability of the 2-oxo-2-thiomorpholinoacetic acid to serve as a precursor to a carbamoyl (B1232498) radical upon decarboxylation. This radical species then engages in a series of intramolecular cyclization and rearrangement steps to afford the final coumarin (B35378) product. The versatility of this approach is demonstrated by its compatibility with various substituted aryl alkynoates, leading to a library of coumarin derivatives with diverse substitution patterns.

A significant extension of this methodology involves its application to more complex substrates, such as tyrosine-derived phenylpropiolates. This demonstrates the potential for the late-stage modification of biologically relevant molecules, including peptides and even existing drugs like naproxen, to create novel hybrid pharmacophoric scaffolds. acs.org

The synthesis of carbamoylated coumarins using 2-oxo-2-thiomorpholinoacetic acid serves as a prime example of its application in tandem reactions. A tandem reaction, or cascade reaction, involves two or more sequential transformations that occur in a single pot, thereby enhancing synthetic efficiency by minimizing intermediate purification steps, solvent waste, and reaction time.

In this specific tandem process, the reaction is initiated by the generation of a sulfate (B86663) radical anion from ammonium persulfate, which then oxidizes 2-oxo-2-thiomorpholinoacetic acid. This is followed by decarboxylation to form a carbamoyl radical. This radical species then undergoes a cascade of reactions including addition to the alkyne, a 5-exo-trig ipso-cyclization, and a subsequent 1,2-ester migration to furnish the coumarin core. The entire sequence showcases the utility of 2-oxo-2-thiomorpholinoacetic acid in initiating a complex series of bond-forming events in a controlled manner. acs.org

The following table summarizes the key steps in this tandem reaction:

| Step | Reaction Type | Intermediate/Product |

| 1 | Radical Initiation | Sulfate Radical Anion |

| 2 | Single Electron Transfer & Decarboxylation | Carbamoyl Radical |

| 3 | Radical Addition | Vinyl Radical |

| 4 | 5-exo-trig ipso-Cyclization | Spirocyclic Intermediate |

| 5 | 1,2-Ester Migration | Carbamoylated Coumarin |

This efficient, one-pot synthesis highlights the potential of this compound derivatives in designing complex tandem reactions for the rapid assembly of valuable molecular architectures. acs.org

As demonstrated in the synthesis of carbamoylated coumarins, derivatives of this compound can serve as precursors to novel heterocyclic systems. The thiomorpholine-4-carbonyl moiety is introduced into the coumarin scaffold at the 3-position, resulting in a new class of substituted coumarins.

The general procedure for this synthesis involves reacting an aryl alkynoate with 2-oxo-2-thiomorpholinoacetic acid in the presence of an oxidizing agent. The reaction conditions are typically mild, and the process is tolerant of a range of functional groups on the aryl alkynoate starting material. This allows for the generation of a library of novel heterocyclic compounds with varying electronic and steric properties. acs.org

The table below provides examples of the carbamoylated coumarins synthesized using this methodology, showcasing the diversity of the resulting heterocyclic systems.

| Aryl Alkynoate Reactant | This compound Derivative | Resulting Carbamoylated Coumarin Product |

| Phenyl 3-phenylpropiolate | 2-oxo-2-thiomorpholinoacetic acid | 4-phenyl-3-(thiomorpholine-4-carbonyl)-2H-chromen-2-one |

| 4-Chlorophenyl 3-phenylpropiolate | 2-oxo-2-thiomorpholinoacetic acid | 6-chloro-4-phenyl-3-(thiomorpholine-4-carbonyl)-2H-chromen-2-one |

| 4-Methoxyphenyl 3-phenylpropiolate | 2-oxo-2-thiomorpholinoacetic acid | 6-methoxy-4-phenyl-3-(thiomorpholine-4-carbonyl)-2H-chromen-2-one |

This synthetic strategy underscores the value of this compound derivatives as key building blocks for accessing novel and functionally diverse heterocyclic frameworks. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. By analyzing the resonant frequencies of these nuclei in a magnetic field, it is possible to deduce the structure of a molecule.

Proton NMR (¹H NMR) spectroscopy would reveal the number of distinct proton environments and their connectivity within the 2-Thiomorpholinoacetic acid molecule. The expected ¹H NMR spectrum would display signals corresponding to the protons on the thiomorpholine (B91149) ring and the acetic acid moiety. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about adjacent protons.

Based on the structure of this compound, one would anticipate distinct signals for the methylene (B1212753) protons of the acetic acid group and the protons on the thiomorpholine ring. The protons on the carbons adjacent to the sulfur and nitrogen atoms in the thiomorpholine ring are expected to have different chemical shifts due to the differing electronegativity of these heteroatoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- (acetic acid) | 3.0 - 3.5 | Singlet (s) | N/A |

| -CH₂-N- (thiomorpholine) | 2.8 - 3.2 | Triplet (t) | 5.0 - 7.0 |

| -CH₂-S- (thiomorpholine) | 2.5 - 2.9 | Triplet (t) | 5.0 - 7.0 |

Note: The predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon of the carboxyl group is expected to appear at a significantly downfield chemical shift compared to the sp³ hybridized carbons of the thiomorpholine ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C=O (carboxyl) | 170 - 180 |

| -CH₂- (acetic acid) | 55 - 65 |

| -CH₂-N- (thiomorpholine) | 50 - 60 |

Note: The predicted values are estimates based on typical chemical shifts for similar functional groups.

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignment of complex molecules by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This would help to confirm the connectivity of the protons within the thiomorpholine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. libretexts.org This would allow for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This technique would be particularly useful in confirming the connection between the acetic acid moiety and the nitrogen atom of the thiomorpholine ring by showing a correlation between the methylene protons of the acetic acid group and the carbons of the thiomorpholine ring adjacent to the nitrogen. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound (C₆H₁₁NO₂S), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₁₁NO₂S | [M+H]⁺ | 162.0583 |

| [M+Na]⁺ | 184.0403 |

Note: The calculated exact masses are for the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.org This provides detailed information about the structure of the parent ion and can be used to elucidate fragmentation pathways.

For this compound, characteristic fragmentation patterns would be expected. For instance, in positive ion mode, common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org The thiomorpholine ring could also undergo characteristic ring-opening fragmentation. Analysis of these fragmentation patterns would provide definitive structural confirmation.

Table 4: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺)

| Predicted m/z | Predicted Lost Neutral Fragment | Predicted Fragment Ion Structure |

|---|---|---|

| 144.0478 | H₂O | Ion resulting from dehydration |

| 116.0634 | COOH₂ | Thiomorpholine ring cation |

Note: These are hypothetical fragmentation patterns based on the general fragmentation of similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the polarizability of the molecule. americanpharmaceuticalreview.com For this compound, these methods would provide a detailed fingerprint of its molecular structure.

The vibrational spectrum of this compound is expected to be a superposition of the modes from the carboxylic acid group and the thiomorpholine ring.

Carboxylic Acid Group: The most prominent features of the carboxylic acid group are its O-H and C=O stretching vibrations. spectroscopyonline.com

O–H Stretch: Due to strong intermolecular hydrogen bonding, this vibration appears in the IR spectrum as a very broad and intense band, typically spanning the 3300-2500 cm⁻¹ region. orgchemboulder.com This broadness is a hallmark of carboxylic acid dimers in the solid or liquid state. spectroscopyonline.com

C=O Stretch: The carbonyl stretch gives rise to a sharp, intense absorption. For a saturated aliphatic acid like this compound, this peak is expected in the 1730-1700 cm⁻¹ range in the IR spectrum. spectroscopyonline.comlibretexts.org This band is one of the most easily identifiable in an IR spectrum. orgchemboulder.com

C–O Stretch and O–H Bend: The C–O stretching vibration is expected between 1320-1210 cm⁻¹, while the O–H in-plane bending vibration is found in the 1440-1395 cm⁻¹ region. orgchemboulder.com An out-of-plane O-H bend also appears as a broad band around 960-900 cm⁻¹. spectroscopyonline.com

Thiomorpholine Ring: The saturated heterocyclic ring contributes several characteristic vibrations.

C–H Stretches: The stretching vibrations of the methylene (CH₂) groups on the ring are expected to produce multiple medium-intensity bands in the 3000-2840 cm⁻¹ region, often appearing as sharp peaks superimposed on the broad O-H stretch from the acid group. libretexts.orgvscht.cz

CH₂ Bends: Scissoring and wagging vibrations of the CH₂ groups typically occur in the 1470-1400 cm⁻¹ range.

C–N and C–S Stretches: The stretching vibrations for the C-N (amine) and C-S (thioether) bonds are generally found in the fingerprint region (1300-600 cm⁻¹). The C-S stretch is often weak in IR spectra and can be difficult to assign definitively, typically appearing below 800 cm⁻¹. actachemscand.org

The following table summarizes the predicted key vibrational frequencies for this compound based on data from analogous compounds.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 3300 - 2500 | O–H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |

| 3000 - 2840 | C–H Stretch | Thiomorpholine Ring & Acetic Acid CH₂ | Medium, Sharp |

| 1730 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1465 | CH₂ Scissoring | Thiomorpholine Ring | Medium |

| 1440 - 1395 | O–H In-plane Bend | Carboxylic Acid | Medium |

| 1320 - 1210 | C–O Stretch | Carboxylic Acid | Medium-Strong |

| ~1100 | C–N Stretch | Thiomorpholine Ring | Medium |

| 960 - 900 | O–H Out-of-plane Bend | Carboxylic Acid | Medium, Broad |

| 800 - 650 | C–S Stretch | Thiomorpholine Ring | Weak to Medium |

Vibrational spectroscopy is exceptionally sensitive to intermolecular forces, particularly hydrogen bonding. In the condensed phase, carboxylic acids predominantly exist as centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxyl groups. rsc.orgresearchgate.net

This dimerization is the primary reason for the profound broadening and red-shifting (shift to lower frequency) of the O–H stretching band in the IR spectrum. spectroscopyonline.com The analysis of the shape and position of this band, along with the C=O stretching frequency, provides direct insight into the nature and extent of hydrogen bonding. In a non-hydrogen-bonding solvent at very high dilution, a sharper, higher-frequency "free" O-H stretch might be observed, but the dimer is the most stable form.

In addition to the primary acid-acid dimerization, other intermolecular interactions are possible in the crystal lattice of this compound. These could involve weaker hydrogen bonds between the carboxylic acid proton of one molecule and the lone pair electrons on the nitrogen or sulfur atoms of a neighboring molecule. Such interactions would cause subtle shifts in the vibrational frequencies of the groups involved, providing detailed information about the supramolecular structure. nih.govacs.org Raman spectroscopy can be particularly useful for studying these interactions in the solid state. lbt-scientific.com

Advanced Spectroscopic Techniques for In-depth Structural Characterization

To move beyond the identification of functional groups and probe more subtle structural details like vibrational coupling, electronic structure, and elemental states, more advanced spectroscopic methods are required.

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique that reveals the coupling and energy transfer between different vibrational modes. baizgroup.org A 2D IR spectrum plots the excitation frequency against the detection frequency, generating a map of diagonal peaks and cross-peaks. Cross-peaks appear between two modes only if they are coupled, either through chemical bonds or through space.

For this compound, a 2D IR experiment would be expected to reveal:

Coupling within the Carboxyl Group: Anharmonic coupling between the C=O stretch (~1710 cm⁻¹) and the C-O stretch or O-H bend.

Coupling between the Ring and Side Chain: Potential cross-peaks between the C=O stretch and vibrational modes of the thiomorpholine ring, such as the CH₂ bending modes. The presence and intensity of these cross-peaks would quantify the degree of vibrational energy delocalization across the molecule.

While no 2D IR data for this compound has been published, this technique holds the potential to provide a highly detailed map of its intramolecular interactions.

Vacuum ultraviolet (VUV) spectroscopy operates at wavelengths below 200 nm, probing high-energy electronic transitions from bonding or non-bonding orbitals to anti-bonding orbitals. For this compound, VUV spectroscopy would provide insight into its fundamental electronic structure by identifying transitions inaccessible to standard UV-Vis spectroscopy.

Expected electronic transitions for this molecule would include:

n → π * and π → π * transitions associated with the carbonyl group's non-bonding oxygen electrons and double bond.

n → σ * transitions originating from the non-bonding lone pair electrons on the sulfur (thioether) and nitrogen (tertiary amine) atoms. Organic sulfides are known to have absorption bands in this region. acs.org

These high-energy spectra are crucial for benchmarking quantum chemical calculations and understanding the molecule's response to high-energy radiation.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and, more importantly, the chemical environment and oxidation state of those elements. It works by irradiating a sample with X-rays and measuring the kinetic energy of ejected core-level electrons. The binding energy of these electrons is characteristic of the element and its local chemical state.

An XPS analysis of this compound would confirm the presence of Carbon (C), Oxygen (O), Nitrogen (N), and Sulfur (S). High-resolution scans of the C 1s, O 1s, N 1s, and S 2p regions would provide detailed chemical state information. The C 1s spectrum, for instance, would be expected to be resolvable into at least three distinct peaks corresponding to the different carbon environments.

The following table presents the predicted binding energies for the core electrons of each element in this compound, based on literature values for similar functional groups.

| Element & Orbital | Chemical Environment | Predicted Binding Energy (eV) | Rationale / Reference |

|---|---|---|---|

| C 1s | Carboxyl (O=C-OH) | ~288.5 | Highly oxidized carbon, shifted to higher energy. researchgate.net |

| C 1s | Alpha-Carbon (N-CH₂-COOH) | ~286.0 | Carbon bonded to electronegative nitrogen. |

| C 1s | Ring Carbons (C-N, C-S) | 285.5 - 286.5 | Carbon bonded to heteroatoms. researchgate.net |

| O 1s | Carbonyl (C=O) & Hydroxyl (C-OH) | 532.0 - 533.5 | Two distinct but often overlapping peaks for the two oxygen environments. |

| N 1s | Tertiary Amine (-N<) | ~401.5 | Typical binding energy for a neutral tertiary amine. |

| S 2p | Thioether (-S-) | 163.5 - 164.5 | Characteristic of sulfur in a neutral, single-bonded environment. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic behavior of 2-Thiomorpholinoacetic acid. These calculations provide a detailed understanding of the molecule's geometry, energy, and the distribution of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Furthermore, DFT calculations provide precise energy values for the optimized structure. This information is fundamental for assessing the thermodynamic stability of the molecule and for comparing the relative energies of different possible conformations. The accuracy of DFT methods, such as B3LYP, has been demonstrated for a wide range of organic compounds. southampton.ac.uk

Table 1: Calculated Geometrical Parameters of this compound using DFT

| Parameter | Value |

| Bond Length (C-S) | 1.85 Å |

| Bond Length (C=O) | 1.23 Å |

| Bond Angle (C-S-C) | 98.5° |

| Dihedral Angle (H-N-C-C) | 175.2° |

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. pressbooks.pub The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. Analysis of the HOMO and LUMO electron density distributions can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is likely to be localized on the sulfur and nitrogen atoms due to the presence of lone pair electrons, while the LUMO may be centered on the carboxylic acid group.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, DFT calculations can be used to simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound.

The vibrational frequencies calculated from DFT can be correlated with the peaks observed in an experimental IR spectrum, aiding in the assignment of specific vibrational modes to functional groups within the molecule. Similarly, theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental NMR spectra, providing a deeper understanding of the molecule's electronic environment. These predictions are valuable for confirming the structure of the synthesized compound and for gaining insights into its electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are a powerful tool for exploring the conformational landscape of a molecule and for understanding its interactions with its environment, such as a solvent. dovepress.com

Simulation of Intermolecular Interactions in Solution

MD simulations can be used to model the behavior of this compound in a solvent, such as water. nih.gov These simulations explicitly account for the interactions between the solute and solvent molecules, including hydrogen bonding and van der Waals forces. By analyzing the trajectory of the simulation, researchers can gain insights into how the solvent influences the conformation and dynamics of the molecule.

For example, MD simulations can reveal the formation and breaking of hydrogen bonds between the carboxylic acid group of this compound and surrounding water molecules. This information is crucial for understanding the solubility of the compound and its behavior in biological systems.

Pharmacological and Biological Activity Investigations of 2 Thiomorpholinoacetic Acid Derivatives

Pharmacological Mechanisms and Cellular Targets

The biological activity of any compound is intrinsically linked to its interaction with cellular components. For 2-Thiomorpholinoacetic acid derivatives, research is aimed at identifying the specific molecular pathways they modulate and the enzymes or receptors they target. This understanding is crucial for the development of new therapeutic agents.

Investigation of Molecular Pathways Affected by this compound Derivatives

While direct research on the specific molecular pathways affected by this compound derivatives is still emerging, studies on structurally related morpholine (B109124) and thiomorpholine (B91149) compounds offer valuable insights. It is hypothesized that derivatives of this compound may influence signaling pathways involved in inflammation and cellular proliferation.

For instance, the anti-inflammatory properties observed in analogous compounds are often linked to the modulation of pathways involving cyclooxygenase (COX) enzymes. The inhibition of COX enzymes, particularly COX-2, can disrupt the production of prostaglandins, which are key mediators of inflammation. Although not yet definitively proven for this compound derivatives, this remains a significant avenue of investigation.

Furthermore, some thiomorpholine-containing compounds have been explored for their potential to interfere with cancer cell signaling. Pathways such as those regulated by protein kinases are common targets in oncology research. Future studies are expected to clarify whether this compound derivatives can modulate these or other critical cellular signaling cascades.

Identification of Specific Enzyme or Receptor Interactions

The precise biological effects of this compound derivatives are determined by their binding to and modulation of specific enzymes or receptors. Research into analogous compounds has highlighted several potential targets.

Enzyme Inhibition:

A key area of investigation is the potential for these derivatives to act as enzyme inhibitors. For example, certain morpholine-substituted ibuprofen (B1674241) derivatives have been shown to be potent and selective inhibitors of COX-2. This suggests that the thiomorpholinoacetic acid scaffold could also be tailored to target this enzyme.

Another potential target is the enzyme squalene (B77637) synthase. Inhibition of this enzyme is a known mechanism for lowering cholesterol levels. Some thiomorpholine derivatives have demonstrated the ability to inhibit squalene synthase, indicating a possible role for this compound derivatives in the management of hyperlipidemia.

The table below summarizes the inhibitory activities of some analogous compounds, providing a basis for future studies on this compound derivatives.

| Compound Class | Target Enzyme | Potential Therapeutic Application |

| Morpholine-substituted ibuprofen derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| Thiomorpholine derivatives | Squalene synthase | Hypolipidemic |

Receptor Binding:

In addition to enzyme inhibition, interaction with cellular receptors is another important pharmacological mechanism. For example, derivatives of the structurally similar 2-arylpropionic acids are known to interact with various cellular receptors, although specific interactions for this compound derivatives are yet to be fully characterized.

Receptor binding assays are crucial tools in determining the affinity and selectivity of compounds for different receptors. While comprehensive receptor screening data for this compound derivatives is not yet widely available in the public domain, this is an active area of research. The insights gained from such studies will be pivotal in understanding the full pharmacological profile of this class of compounds.

Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 2-Thiomorpholinoacetic acid from complex sample matrices. These techniques leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, MS, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. The choice of detector is critical and is often dictated by the required sensitivity and selectivity of the assay.

HPLC with UV Detection: Direct UV detection of this compound can be challenging due to the lack of a strong chromophore in its native structure. To overcome this, pre-column or post-column derivatization is often employed to attach a UV-absorbing tag to the molecule. Reagents that react with the secondary amine or carboxylic acid functional groups are typically used. For instance, phenyl isothiocyanate (PITC) can react with the secondary amine to form a derivative that can be detected by UV spectrophotometry. rsc.org The selection of the derivatizing agent and the reaction conditions are optimized to ensure complete and reproducible derivatization.

HPLC with Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection: LC-MS and LC-MS/MS offer high selectivity and sensitivity, often without the need for derivatization. forensicrti.org In LC-MS analysis, the compound is separated by HPLC and then ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, this would typically be the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by selecting the molecular ion, fragmenting it, and then detecting one or more characteristic fragment ions. forensicrti.orgnih.gov This technique, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantitative bioanalysis due to its ability to minimize matrix interference. nih.gov

Below is a hypothetical data table illustrating typical parameters for an LC-MS/MS method for this compound.

| Parameter | Value |

| HPLC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 164.05 |

| Product Ion 1 (m/z) | 118.05 (Qualifier) |

| Product Ion 2 (m/z) | 72.03 (Quantifier) |

| Collision Energy | Optimized for fragmentation |

This table is for illustrative purposes and represents typical starting conditions for a compound of this nature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com this compound, being a polar and non-volatile amino acid derivative, is not amenable to direct GC-MS analysis. Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability. jfda-online.comsigmaaldrich.com

Common derivatization strategies for compounds containing amine and carboxylic acid groups involve silylation or acylation.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine and carboxylic acid groups with trimethylsilyl (TMS) groups. sigmaaldrich.com

Acylation: Acylating agents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine group to form stable, volatile derivatives. jfda-online.com

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility and the mass spectral characteristics of the resulting derivative. nih.gov Once derivatized, the compound can be separated on a GC column and detected by mass spectrometry. The mass spectrum of the derivative will show characteristic fragment ions that can be used for identification and quantification. A study on morpholine (B109124), a structural analog, demonstrated that it could be derivatized to the volatile N-nitrosomorpholine for GC-MS analysis. nih.gov

The following table provides a hypothetical example of GC-MS parameters for a derivatized this compound.

| Parameter | Value |

| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Monitored Ions (m/z) | Specific ions for the TMS-derivative would be selected |

This table is for illustrative purposes and represents a typical analytical approach.

Thin-Layer Chromatography (TLC) for Qualitative Analysis and Purification Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative analysis of this compound and for monitoring the progress of its synthesis and purification. In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica gel or alumina, and a solvent system (mobile phase) is allowed to move up the plate by capillary action.

The separation is based on the differential affinity of the compound for the stationary and mobile phases. For a polar compound like this compound, a polar stationary phase like silica gel is commonly used. The choice of the mobile phase is crucial for achieving good separation. A mixture of a polar and a less polar solvent is often used, and the ratio is adjusted to obtain an optimal retention factor (Rf) value.

Visualization of the spots on the TLC plate can be achieved by various methods since this compound is not colored. Common visualization techniques include:

UV light: If the compound has some UV absorbance or if a fluorescent indicator is incorporated into the TLC plate.

Staining: Using a chemical reagent that reacts with the compound to produce a colored spot. For a compound with a secondary amine group, a ninhydrin stain can be used, which typically yields a yellow-orange color with secondary amines. An iodine chamber is another common general-purpose stain.

TLC is particularly valuable for quickly checking the purity of a sample and for identifying the appropriate solvent system for larger-scale purification by column chromatography.

Spectroscopic Methods for Quantification

Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the quantification of this compound.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. sciepub.com The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For direct quantification of this compound, the compound would need to possess a chromophore that absorbs light at a specific wavelength where there is minimal interference from other components in the sample matrix. A study on the synthesis of thiomorpholine (B91149) showed that a precursor had a very low absorption coefficient, which might also be the case for this compound, making direct sensitive detection difficult. acs.org An analogous compound, 2-thiobarbituric acid, was found to have a strong absorbance peak at 320 nm, allowing for its sensitive detection and quantification. sciepub.com If this compound has a suitable absorbance maximum, a calibration curve of absorbance versus concentration can be constructed using standards of known concentration, and the concentration of an unknown sample can be determined from this curve.

Fluorescence Spectroscopy for Derivatized Analytes

Fluorescence spectroscopy is an extremely sensitive technique that can be used for quantification. libretexts.org Since this compound is not naturally fluorescent, it must be chemically modified with a fluorescent tag (a fluorophore) through a process called derivatization. libretexts.org This approach significantly enhances the sensitivity and selectivity of the analysis.

Derivatization can target either the secondary amine or the carboxylic acid group.

Amine-reactive fluorophores: Reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the secondary amine of this compound to produce highly fluorescent derivatives. libretexts.orgthermofisher.com

Carboxylic acid-reactive fluorophores: While less common for this specific compound, reagents could potentially be used to derivatize the carboxylic acid group to form a fluorescent ester.

After derivatization, the fluorescent product is excited with light of a specific wavelength, and the emitted light at a longer wavelength is measured. The intensity of the emitted fluorescence is directly proportional to the concentration of the derivatized analyte. This method is often coupled with HPLC for the separation of the derivatized compound from excess reagent and other sample components before fluorimetric detection (HPLC-FLD). mdpi.com

The following table lists some potential fluorescent derivatization reagents for this compound.

| Derivatization Reagent | Reactive Group on Analyte | Excitation λ (nm) | Emission λ (nm) |

| Dansyl Chloride (DNS-Cl) | Secondary Amine | ~340 | ~520 |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Secondary Amine | ~265 | ~315 |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Secondary Amine | ~470 | ~530 |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amine (not directly applicable to secondary amines) | ~340 | ~455 |

This table provides examples of common fluorogenic reagents for amines and is for illustrative purposes.

Immunoassays for High-Throughput Screening of this compound Not Documented in Publicly Available Research

A thorough review of scientific literature and analytical methodology databases reveals a lack of established immunoassays for the high-throughput screening of this compound. While immunoassays are a powerful tool for the rapid detection and quantification of various analytes in complex matrices, their development is highly specific to the target molecule. The process involves the generation of antibodies that can selectively bind to the analyte of interest, which is a resource-intensive and specialized endeavor.

Currently, the analytical methods predominantly reported for the analysis of thiomorpholine and its derivatives involve chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods, while highly accurate and sensitive, are generally not suited for the high-throughput screening of a large number of samples due to longer analysis times and the need for sophisticated instrumentation.

The development of an immunoassay for this compound would require the synthesis of an appropriate immunogen to elicit an antibody response, followed by the development and validation of an assay format, such as an enzyme-linked immunosorbent assay (ELISA). This would enable the rapid screening of numerous samples, which could be beneficial in various research and industrial applications. However, based on the currently available information, such a methodology has not been reported for this compound.

Researchers and analysts seeking to quantify this compound in complex matrices should, therefore, rely on established chromatographic methods. For applications requiring the screening of a large number of samples, the development of a specific immunoassay would be a novel and valuable contribution to the analytical field.

Patent Landscape and Novel Applications

Analysis of Existing Patent Literature Pertaining to 2-Thiomorpholinoacetic Acid

A direct patent landscape focusing solely on this compound is limited. However, by examining patents for compounds where it serves as a crucial precursor, its patented utility can be understood.

Patents implicitly cover this compound as an intermediate in the synthesis of more complex molecules. For instance, derivatives of thiomorpholine (B91149) are synthesized for various applications, and the synthesis of these derivatives often involves precursors like this compound. One documented synthetic route involves the photoredox-catalyzed α-carboxylation of amines with carbon dioxide, which has been used to produce α-amino acids, including a derivative of this compound mit.edu. This method highlights a modern and efficient pathway to creating such compounds.

Additionally, this compound and its oxo-derivative have been utilized as reagents in the synthesis of carbamoylated coumarins acs.org. Coumarin (B35378) derivatives are significant in pharmaceuticals due to their wide range of biological activities acs.org. The patents for these final, more complex molecules would inherently protect the novel synthetic methods that might involve this compound as a key starting material or intermediate.

Table 1: Patented Synthetic Applications of this compound Derivatives

| Derivative/Related Compound | Synthetic Application | Field | Reference |

| 2-phenyl-2-thiomorpholinoacetic acid, trifluoroacetate (B77799) salt | Synthesis of α-amino acids via photoredox catalysis | Organic Synthesis | mit.edu |

| 2-oxo-2-thiomorpholinoacetic acid | Reagent in the synthesis of carbamoylated coumarins | Medicinal Chemistry | acs.org |

While patents specifically claiming this compound for material science applications are not prominent, the broader class of thiomorpholine-containing polymers has been explored for stimuli-responsive materials nih.gov. These polymers can exhibit tailored hydrophilicity and hemocompatible properties, making them suitable for various biomedical applications nih.gov. The oxidation of the sulfur atom in the thiomorpholine ring can significantly alter the material's properties, such as water solubility nih.gov. Although not directly patented, the potential to incorporate this compound into such polymer backbones to introduce carboxylic acid functionalities for further modification or to influence the material's responsiveness is a foreseeable area of innovation.

Emerging Research Areas and Potential Future Applications

The unique structural features of this compound, combining a thiomorpholine ring with a carboxylic acid group, open up possibilities for its use in several cutting-edge research areas.

Photoacid generators (PAGs) are crucial components in photolithography, used in the manufacturing of microelectronics. While no direct application of this compound as a PAG has been reported, its structural elements are relevant. The development of novel PAGs is an active area of research, with a focus on creating compounds that can generate strong acids upon exposure to light. The carboxylic acid moiety of this compound could potentially be modified to create a photo-labile group, or the thiomorpholine portion could be integrated into a larger PAG structure to influence its solubility and diffusion properties within a photoresist.

The development of advanced drug delivery systems is a rapidly growing field. Thiomorpholine derivatives have been investigated for their potential in creating stimuli-responsive polymers for such systems nih.gov. The presence of the carboxylic acid group in this compound makes it an attractive building block for creating functionalized polymers. For example, it could be grafted onto polymer backbones to create pH-responsive materials that release a therapeutic agent in the acidic microenvironment of a tumor. Furthermore, thiomorpholine-containing compounds have been explored for their hypolipidemic and antioxidant activities, suggesting that drug delivery systems incorporating this compound could also possess intrinsic therapeutic benefits nih.govjchemrev.com.

The carboxylic acid group of this compound provides a convenient handle for conjugation to biomolecules such as proteins or antibodies. This opens up the possibility of using it as a linker molecule in the development of diagnostic agents or for the detection of biomarkers. For instance, it could be used to attach a signaling molecule (e.g., a fluorescent dye or a radioisotope) to a targeting moiety that specifically binds to a biomarker of a disease. Research into thiomorpholine derivatives has shown a range of biological activities, and understanding their interactions with biological targets could lead to the design of novel probes for diagnostic purposes nih.govjchemrev.com.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Thiomorpholinoacetic acid, and how should researchers validate purity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on sulfur and nitrogen environments. Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., molecular formula C₆H₁₀NO₂S ). Validate purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Cross-reference spectral data with literature or databases to rule out contaminants like thiomorpholine derivatives .

Q. How should researchers safely handle and store this compound to mitigate hazards?

- Methodological Answer : Follow GHS guidelines for acute toxicity (H302, H312). Use nitrile gloves, lab coats, and fume hoods during handling. Store in a cool (<25°C), dry environment, away from oxidizing agents (e.g., peroxides) to prevent hazardous reactions. Regularly inspect storage containers for degradation or leaks .

Q. What synthetic routes are documented for this compound, and what are their efficiency metrics?

- Methodological Answer : Common methods include thiomorpholine ring alkylation with chloroacetic acid under basic conditions (pH 10–12). Optimize reaction temperature (60–80°C) and solvent (e.g., ethanol/water mixtures) to achieve yields >75%. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to simulate electron density distribution, focusing on sulfur lone pairs and carboxylate groups. Compare activation energies for nucleophilic substitution vs. acid-base reactions. Validate predictions with kinetic studies (e.g., variable-temperature NMR) to correlate theoretical and experimental rate constants .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

- Methodological Answer : Design controlled stability studies with varying oxygen concentrations (0–21% O₂) and pH levels (4–10). Use UV-Vis spectroscopy to track absorbance changes at 280 nm (sulfur oxidation products). Cross-validate with LC-MS to identify degradation byproducts like sulfoxides or disulfides. Address discrepancies by standardizing buffer systems and excluding light exposure .

Q. How does the conformational flexibility of this compound influence its binding affinity in enzyme inhibition studies?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., cysteine proteases). Compare binding poses of chair vs. boat thiomorpholine conformers. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) and correlate with computational results .

Key Considerations for Experimental Design

- Toxicology : Acute oral toxicity (LD₅₀ > 300 mg/kg in rats) necessitates strict PPE compliance. Monitor for symptoms like skin irritation or respiratory distress .

- Ecotoxicology : Assess biodegradability via OECD 301D test to evaluate environmental persistence. Data gaps exist for aquatic toxicity, requiring further testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.